molecular formula C10H13S+ B14368522 Benzyl(propan-2-ylidene)sulfanium CAS No. 92759-24-5

Benzyl(propan-2-ylidene)sulfanium

Cat. No.: B14368522
CAS No.: 92759-24-5
M. Wt: 165.28 g/mol
InChI Key: XVEMMLUHETXHSG-UHFFFAOYSA-N
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Description

Benzyl(propan-2-ylidene)sulfanium is an organic compound characterized by the presence of a benzyl group attached to a sulfanium ion with a propan-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(propan-2-ylidene)sulfanium typically involves the reaction of benzyl halides with sulfanium salts under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanium ion. Common solvents used in this synthesis include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl(propan-2-ylidene)sulfanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(propan-2-ylidene)sulfanium has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(propan-2-ylidene)sulfanium involves its interaction with various molecular targets. The sulfanium ion can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The specific pathways and targets involved are still under investigation, but they may include enzymes and receptors critical to cellular function.

Comparison with Similar Compounds

    Benzyl chloride: Similar in structure but lacks the sulfanium ion.

    Propan-2-ylidene derivatives: Compounds with similar substituents but different core structures.

    Sulfanium salts: Other sulfanium compounds with different alkyl or aryl groups.

Uniqueness: Benzyl(propan-2-ylidene)sulfanium is unique due to the combination of the benzyl group and the sulfanium ion with a propan-2-ylidene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92759-24-5

Molecular Formula

C10H13S+

Molecular Weight

165.28 g/mol

IUPAC Name

propan-2-ylsulfanylmethylbenzene

InChI

InChI=1S/C10H13S/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/q+1

InChI Key

XVEMMLUHETXHSG-UHFFFAOYSA-N

Canonical SMILES

C[C+](C)SCC1=CC=CC=C1

Origin of Product

United States

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